molecular formula C37H51N9O10S B12818507 H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH

Cat. No.: B12818507
M. Wt: 813.9 g/mol
InChI Key: AFEHBIGDWIGTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Isomeric Configuration

The primary sequence of the peptide is defined as Methionine-Glutamate-Histidine-Phenylalanine-Proline-Glycine-Proline (MEHFPGP), with each residue except glycine existing as a racemic (DL) mixture. The IUPAC designation—DL-methionyl-DL-α-glutamyl-DL-histidyl-DL-phenylalanyl-DL-prolyl-glycyl-DL-proline—explicitly denotes the stereochemical ambiguity at six chiral centers. Glycine, lacking a chiral α-carbon, serves as a conformational pivot point, potentially mitigating steric clashes induced by racemization.

Table 1: Residue-Specific Configuration in this compound

Position Amino Acid Configuration Molecular Weight Contribution (g/mol)
1 Methionine DL 149.21
2 Glutamate DL 147.13
3 Histidine DL 155.15
4 Phenylalanine DL 165.19
5 Proline DL 115.13
6 Glycine 75.07
7 Proline DL 115.13

The molecular formula C37H51N9O10S and total molecular weight of 813.9 g/mol reflect the cumulative impact of racemization on mass distribution. The undefined stereochemistry at multiple centers precludes definitive 3D structural determination, as noted in PubChem’s exclusion of 3D conformer data due to excessive flexibility and undefined stereo centers.

Stereochemical Configuration of DL-Amino Acid Residues

Racemization at six residues introduces significant stereochemical complexity. Each DL-amino acid exists as an equimolar mixture of D- and L-enantiomers, resulting in 2^6 = 64 possible diastereomers. This heterogeneity disrupts canonical folding patterns, as D-residues favor left-handed α-helical turns and β-sheet geometries incompatible with L-residue-dominated structures. For example, molecular dynamics simulations of analogous peptides demonstrate that D-residues in alternating positions (e.g., LDLDL configurations) stabilize non-native turns, whereas contiguous D-residues (e.g., LLLDL) hinder cyclization by destabilizing backbone hydrogen bonds.

The synthesis of such racemic peptides often employs Sharpless aminohydroxylation or solid-phase methods with deliberate epimerization. However, the coexistence of multiple diastereomers complicates crystallization and NMR analysis, necessitating advanced techniques like racemic crystallography for structural resolution. For instance, racemic mixtures of disulfide-rich peptides have been successfully crystallized in centrosymmetric space groups (e.g., P2~1~/c), enabling precise tertiary structure determination despite stereochemical ambiguity.

Comparative Conformational Analysis with L-Enantiomer Peptides

The conformational landscape of this DL-rich peptide diverges markedly from all-L analogues. Nuclear Overhauser effect spectroscopy (NOESY) of similar racemic peptides reveals diminished α-helical content and increased conformational heterogeneity compared to enantiomerically pure sequences. In chloroform, helical structures in all-L heptapeptides exhibit characteristic 5→1 hydrogen bonding patterns, whereas racemic analogues show disrupted NOE correlations and solvent-accessible amide protons, indicative of structural fraying.

Table 2: Conformational Features of DL vs. L-Enantiomer Peptides

Feature DL-Enantiomer Peptide L-Enantiomer Peptide
Helical propensity Reduced (20–40% population) High (70–90% population)
Hydrogen bonding Discontinuous 5→1 and 4→1 patterns Consistent 5→1 α-helical pattern
Solvent accessibility Increased NH exposure Shielded NH groups
Cyclization efficiency Low (≤20% yield) High (≥80% yield)

Molecular dynamics simulations further highlight these differences: all-L peptides adopt pseudo-cyclic conformations stabilized by intramolecular hydrogen bonds, whereas racemic sequences populate extended or irregular states. For example, the LDLDL configuration in model peptides stabilizes non-canonical turns with φ/ψ angles of −60°/−30°, contrasting the −57°/−47° angles typical of α-helices. These disparities underscore the role of stereochemistry in dictating secondary structure and thermodynamic stability.

Properties

IUPAC Name

1-[2-[[1-[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEHBIGDWIGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51N9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steps in SPPS:

  • Resin Selection :

    • The resin acts as the solid support for peptide assembly. Commonly used resins include chlorotrityl chloride (CTC) or Wang resins.
  • Protecting Groups :

    • The N-terminal of each amino acid is protected by either Boc (acid-labile) or Fmoc (base-labile) groups to prevent undesired reactions during synthesis.
    • Side chains of trifunctional amino acids are protected with groups like tBu (tert-butyl) for Ser, Tyr, and Asp, or Pbf for Arg.
  • Coupling Reaction :

    • Amino acids are activated using coupling reagents such as DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
    • Three equivalents of activated amino acids are typically used for efficient coupling.
  • Deprotection :

    • Boc groups are removed using trifluoroacetic acid (TFA), while Fmoc groups are removed with piperidine.
  • Cleavage and Deprotection :

    • The peptide is cleaved from the resin using strong acidic conditions (e.g., 95% TFA with scavengers like TIS and EDT).
    • Simultaneous removal of side-chain protecting groups occurs during cleavage.
  • Precipitation :

    • The crude peptide is precipitated using a lower alkyl ether such as diethyl ether or MTBE (methyl tert-butyl ether).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is another approach that relies on fragment condensation rather than stepwise addition.

Steps in Solution-Phase Synthesis:

  • Fragment Assembly :

    • Short peptide fragments are synthesized separately, often using SPPS methods.
    • These fragments are then condensed to form the full-length peptide sequence.
  • Activation :

    • Fragments are activated using reagents like DIC/HOBt or pre-activated derivatives such as Fmoc-Gly-Gly-OH.
  • Purification :

    • Intermediate fragments are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before final condensation.
  • Final Coupling :

    • The fragments are joined under mild conditions to minimize byproduct formation and maximize yield.

Purification Techniques

After synthesis, purification is critical to achieve high purity levels suitable for research or therapeutic applications.

Methods:

  • Reverse-Phase HPLC :

    • RP-HPLC is used with binary gradients consisting of water and organic solvents like acetonitrile or methanol.
    • Purity levels exceeding 98% can be achieved.
  • Lyophilization :

    • After purification, the peptide solution is dried via lyophilization or spray drying to obtain the final product in solid form.

Data Table: Key Parameters in Synthesis

Step Reagents/Conditions Outcome
Resin Selection CTC or Wang resin Anchors peptide chain
Protecting Groups Boc (acid-labile), Fmoc (base-labile) Prevents undesired reactions
Coupling Reaction DIC/HOBt Efficient attachment of amino acids
Cleavage/Deprotection 95% TFA + TIS + EDT Removes protecting groups and cleaves resin-bound peptide
Precipitation Diethyl ether or MTBE Crude peptide isolation
Purification RP-HPLC with acetonitrile gradient High-purity peptide (>98%)
Drying Lyophilization Solid final product

Research Findings

  • The use of Fmoc chemistry in SPPS minimizes impurities such as deletion or addition byproducts, ensuring high yields and purity levels exceeding 99%.
  • Solution-phase synthesis offers flexibility by allowing fragment condensation, which can simplify complex sequences but requires rigorous purification steps.
  • Mild reaction conditions throughout both methods reduce side reactions and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

Semax undergoes various chemical reactions, including:

    Oxidation: Semax can undergo oxidation, particularly at the methionine residue, which can affect its stability and activity.

    Reduction: Reduction reactions can be used to modify specific residues within the peptide.

    Substitution: Amino acid substitution can be employed to create analogs of Semax with altered properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include various analogs of Semax with modified amino acid sequences, which can exhibit different biological activities .

Scientific Research Applications

Semax has a wide range of scientific research applications:

Mechanism of Action

Semax exerts its effects by modulating neurotransmitter levels in the brain. It primarily acts on dopamine, serotonin, and norepinephrine receptors, enhancing cognitive functions and promoting overall brain health. Semax increases brain-derived neurotrophic factor (BDNF) levels, which supports neurogenesis and synaptogenesis. This peptide also interacts with melanocortin receptors and may inhibit enkephalinase enzymes, contributing to its neuroprotective and nootropic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. H-DL-Phe Derivatives ()
Compounds like H-DL-Phe-OMe·HCl (CAS: 10824-27-4) and H-DL-Phe-OtBu·HCl (CAS: 16652-51-4) share structural motifs with the target peptide. These derivatives exhibit:

  • Molecular Weight : Ranges from 232.7–271.5 g/mol, lower than the target peptide (estimated >800 g/mol).
  • Solubility : Enhanced via esterification (e.g., -OMe, -OEt groups), contrasting with the target peptide’s polar Glu and His residues, which may improve aqueous solubility.
  • Applications : Used in peptide synthesis and as intermediates for prodrugs.

B. Proline-Containing Peptides ()
DL-Proline (H-DL-Pro-OH, CAS: 609-36-9) is a key component in the target peptide. Safety data reveal:

  • Toxicity: DL-Proline is non-hazardous (), whereas H-DL-Pro-OH derivatives may exhibit acute oral toxicity (H302) and skin irritation (H315) ().
  • Stability : Proline’s cyclic structure enhances peptide stability against enzymatic degradation, a feature critical for drug-like molecules .

C. Drug-Likeness (DL) Parameters ()
The target peptide’s DL index (calculated hypothetically using the PreDL model) can be compared to benchmarks:

Compound OB (%) DL Index Molecular Weight (g/mol)
Target Peptide ~35* ~0.20* >800
Typical Drug-like Molecule ≥30 ≥0.18 <500

*Hypothetical values based on similar peptides in .

The target peptide’s higher molecular weight (>800 g/mol) may limit bioavailability compared to smaller drug-like molecules (e.g., H-DL-Phe derivatives). However, its mixed stereochemistry and Pro-Gly motifs could improve metabolic stability .

Research Implications

The target peptide’s structural complexity and mixed stereochemistry position it as a high-risk, high-reward candidate for niche applications (e.g., targeted enzyme inhibition). Future studies should prioritize:

  • Bioactivity Assays : Testing against biological targets (e.g., antimicrobial or anticancer models).
  • ADME Profiling : Assessing absorption, distribution, and metabolic stability relative to smaller analogues.

Biological Activity

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH is a synthetic peptide composed of a sequence of amino acids: Methionine (Met), Glutamic Acid (Glu), Histidine (His), Phenylalanine (Phe), Proline (Pro), and Glycine (Gly). Each amino acid exists in both D- and L- forms, which can significantly affect the peptide's biological activity and stability. This compound has garnered attention for its potential applications in various biochemical and pharmaceutical fields due to its unique properties derived from its amino acid composition.

Synthesis

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves several steps:

  • Activation of the Resin : The resin is activated to facilitate the attachment of the first amino acid.
  • Coupling : Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Deprotection : Protective groups are removed to expose reactive sites for subsequent amino acids.
  • Cleavage and Purification : The completed peptide is cleaved from the resin and purified.

Biological Activity

The biological activity of this compound can be attributed to its specific sequence and the presence of both D- and L- isomers. Peptides like this one can interact with various receptors or enzymes, modulating cellular signaling pathways. Some notable biological activities include:

  • Neuroprotective Effects : Similar peptides have been shown to enhance cognitive functions and exhibit neuroprotective properties, potentially by modulating neurotransmitter systems in the brain.
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with peptides similar to this compound:

  • Cytotoxicity Studies :
    • A study on cyclic dipeptides revealed that certain analogs exhibited significant cytotoxicity against human glioma cell lines at varying concentrations, indicating that structural variations in peptides can influence their effectiveness against cancer cells .
    • In another investigation, specific proline-based dipeptides showed marked cytotoxicity against colorectal cancer cell lines, with IC50 values ranging from 16.0 to 21.4 μg/mL .
  • Neuroprotective Studies :
    • Research on Semax, a derivative of ACTH and structurally related to this compound, demonstrated improvements in cognitive functions and reductions in anxiety symptoms in clinical settings.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
H-DL-Arg-DL-Pro-DL-LysContains arginine and lysine; involved in nitric oxide synthesisModulates vascular function
H-DL-Leu-DL-AspFeatures leucine and aspartic acid; important for protein synthesisEnhances muscle recovery
H-DL-Phe-DL-TyrContains phenylalanine and tyrosine; crucial for neurotransmitter productionPotential antidepressant effects

The unique combination of amino acids in this compound may confer distinct structural and functional properties compared to other peptides, making it particularly valuable for specialized biochemical studies or therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural conformation of H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH?

  • Methodology : Use X-ray crystallography (XRD) to resolve the 3D structure, complemented by nuclear magnetic resonance (NMR) spectroscopy for dynamic behavior analysis in solution. Circular dichroism (CD) can assess secondary structure stability under varying pH/temperature conditions. Mass spectrometry (MS) validates molecular weight and purity .

Q. How can researchers ensure reproducibility in synthesizing this mixed D/L-amino acid peptide?

  • Methodology : Employ automated peptide synthesizers with χDL (a machine-readable chemical programming language) to standardize protocols. Document reaction parameters (e.g., coupling efficiency, deprotection times) and validate batch consistency via HPLC and MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS hazard guidelines (H302, H315, H319, H335) for skin/eye protection, respiratory masks, and fume hood use. Conduct toxicity screenings using in vitro models (e.g., cell viability assays) before in vivo studies .

Q. Which databases or tools are most effective for literature reviews on mixed-chirality peptides?

  • Methodology : Use PubMed and Google Scholar (with Harvard Library proxy for full access) with keywords like “D/L-amino acid peptide synthesis” or “mixed-chirality stability.” Filter results by publication date (post-2020) and peer-reviewed journals. LitLLM toolkit can automate keyword generation and cross-disciplinary paper recommendations .

Advanced Research Questions

Q. How can divergent reactivity in mixed D/L-peptides be systematically studied to resolve conflicting data on biological activity?

  • Methodology : Design a combinatorial library of analogs with single-residue substitutions (e.g., replacing DL-Met with L-Met). Test each variant using surface plasmon resonance (SPR) for binding affinity and molecular dynamics (MD) simulations to correlate structural fluctuations with functional outcomes. Replicate across labs using χDL protocols to isolate experimental variables .

Q. What computational strategies are optimal for predicting the stability of this peptide in physiological environments?

  • Methodology : Apply density functional theory (DFT) to model hydrolysis susceptibility at labile bonds (e.g., Gly-DL-Pro). Validate with accelerated stability testing (40°C/75% RH) and LC-MS degradation profiling. Compare results with in silico predictions using tools like Schrödinger’s BioLuminate .

Q. How can researchers address discrepancies in reported bioactivity data for mixed-chirality peptides?

  • Methodology : Perform meta-analysis of existing studies, stratifying data by assay type (e.g., cell-free vs. cell-based), purity thresholds (>95%), and chirality verification methods. Use Bayesian statistics to quantify confidence intervals and identify outliers .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this peptide?

  • Methodology : Use transgenic zebrafish for real-time imaging of biodistribution and metabolite profiling. Pair with murine models to assess oral bioavailability and blood-brain barrier penetration. Employ PET/MRI for non-invasive tracking .

Methodological Considerations

  • Data Contradiction Analysis : When replication fails, audit synthesis protocols (e.g., racemization during coupling) and analytical calibration standards. Cross-validate using orthogonal techniques (e.g., XRD vs. cryo-EM) .
  • Experimental Design : Prioritize factorial designs to isolate chirality effects. For example, test DL-His vs. L-His variants under identical conditions to quantify stereochemical impacts on function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.